2,4,4-Trimethylcyclohexane-1-sulfonamide
Description
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2,4,4-trimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-7-6-9(2,3)5-4-8(7)13(10,11)12/h7-8H,4-6H2,1-3H3,(H2,10,11,12) |
InChI Key |
CXUGCYBOAHFVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1S(=O)(=O)N)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Sulfonation of 2,4,4-Trimethylcyclohexane
-
- Chlorosulfonic acid or oleum (fuming sulfuric acid)
- Alternatively, sulfur trioxide in an inert solvent
-
- Temperature range: 0°C to 50°C
- Solvent: Typically inert solvents such as dichloromethane or chloroform to control reactivity
-
- Formation of the sulfonic acid derivative at the first position of the cyclohexane ring, predominantly via electrophilic aromatic substitution or sulfonation of the alkyl-substituted cyclohexane
Step 2: Conversion to Sulfonamide
-
- Ammonia or primary amines (e.g., methylamine, aniline)
- Alternatively, sulfonyl chlorides with ammonia
-
- Elevated temperature (80–150°C)
- Solvent: Dimethylformamide (DMF) or pyridine
-
- Nucleophilic substitution of the sulfonic acid or sulfonyl chloride with ammonia to form the sulfonamide
- High regioselectivity and yields
- Well-established industrial protocols
- Harsh reaction conditions
- Potential for over-sulfonation or side reactions
Indirect Synthesis via Sulfonyl Chloride Intermediates
Overview:
This method employs sulfonyl chlorides as intermediates, which are more reactive and easier to handle than sulfonic acids.
Step 1: Synthesis of 2,4,4-Trimethylcyclohexane-1-sulfonyl chloride
-
- Chlorosulfonic acid or thionyl chloride (SOCl₂)
- Starting material: 2,4,4-trimethylcyclohexane
-
- Temperature: 0°C to room temperature
- Solvent: Inert solvents such as dichloromethane
-
- Sulfonation of the cyclohexane derivative to form the sulfonic acid, followed by chlorination to produce the sulfonyl chloride
Step 2: Formation of Sulfonamide
-
- Ammonia or primary amines
-
- Room temperature to mild heating (25–80°C)
- Solvent: Dichloromethane or acetonitrile
-
- Nucleophilic attack of ammonia on the sulfonyl chloride to give the sulfonamide
- Improved reactivity and selectivity
- Easier purification
- Handling of chlorosulfonic acid and chlorinating agents requires safety precautions
Catalytic and Green Chemistry Approaches
Recent advances focus on environmentally benign methods:
Catalytic Sulfonation:
Use of solid acid catalysts (e.g., zeolites, sulfonated carbons) to promote sulfonation under milder conditions, reducing hazardous waste.Solvent-Free Methods:
Direct sulfonation of cyclohexane derivatives with sulfur trioxide or chlorosulfonic acid in the absence of solvents, enhancing safety and reducing environmental impact.Aqueous Media:
Employing aqueous ammonia or amines in water or ethanol to facilitate sulfonamide formation, aligning with green chemistry principles.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonation + amination | Chlorosulfonic acid / oleum + ammonia | 0°C–50°C; inert solvent | High regioselectivity, established protocols | Harsh conditions, side reactions possible |
| Sulfonyl chloride route | Chlorosulfonic acid / SOCl₂ + amines | 0°C–80°C; inert solvent | Better reactivity, easier purification | Handling hazardous reagents |
| Catalytic/Green methods | Solid acid catalysts, solvent-free | Mild temperatures, ambient conditions | Environmentally friendly, safer | Scale-up challenges |
Research Findings and Practical Considerations
Yield Optimization:
Literature indicates that controlling temperature and reagent stoichiometry significantly improves yields, often exceeding 80% in optimized conditions.Reaction Monitoring:
Techniques such as GC-MS and NMR are employed to monitor sulfonation progress and confirm product purity.Safety and Environmental Impact: Transitioning to catalytic and solvent-free methods aligns with sustainable practices, reducing hazardous waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2,4,4-Trimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect, preventing the growth and multiplication of bacteria .
Comparison with Similar Compounds
Cyclohexane-1-sulfonamide
- Structure: No methyl substituents.
- Properties : Higher polarity due to the absence of hydrophobic methyl groups, leading to increased water solubility (≈25 mg/mL at 25°C) compared to 2,4,4-trimethyl derivatives (≈8 mg/mL).
- Applications : Used as a scaffold in protease inhibitor design due to unhindered sulfonamide reactivity .
4-Methylcyclohexane-1-sulfonamide
- Structure : Single methyl group at position 4.
- Properties: Reduced steric hindrance compared to the 2,4,4-trimethyl variant, resulting in a lower melting point (120–125°C) and enhanced solubility in ethanol.
- Applications : Explored in anticonvulsant drug candidates for improved blood-brain barrier penetration .
Functional Group Variations: Sulfonamide vs. Ketone/Amino Derivatives
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one, C₁₄H₁₉NO₂) shares a substituted cyclohexane backbone but differs critically in functional groups (ketone and methylamino vs. sulfonamide) .
| Property | 2,4,4-Trimethylcyclohexane-1-sulfonamide | Methoxmetamine |
|---|---|---|
| Molecular Weight | 205.32 g/mol | 233.31 g/mol |
| Functional Groups | Sulfonamide (-SO₂NH₂) | Ketone (-CO-), Methylamino |
| Biological Activity | Enzymatic inhibition (e.g., carbonic anhydrase) | NMDA receptor antagonism |
| Solubility in Water | 8 mg/mL | <1 mg/mL (hydrophobic aryl substituent) |
- Key Insight: The sulfonamide group in this compound enhances hydrogen-bonding capacity, making it more suitable for protein-targeted applications, whereas Methoxmetamine’s aryl and amino groups favor CNS activity .
Comparative Physicochemical Data Table
| Compound | Molecular Formula | Melting Point (°C) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₉H₁₉NO₂S | 145–150 | 1.8 | 8 |
| Cyclohexane-1-sulfonamide | C₆H₁₁NO₂S | 160–165 | 0.2 | 25 |
| 4-Methylcyclohexane-1-sulfonamide | C₇H₁₃NO₂S | 120–125 | 1.2 | 15 |
| Methoxmetamine | C₁₄H₁₉NO₂ | 95–100 (hydrochloride) | 2.5 | <1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
